A Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery
A Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into the architecture of clinically successful drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] Within this class of building blocks, 4-Acetylpiperazine-1-carbaldehyde emerges as a compound of significant interest for researchers and drug development professionals. Its structure is unique, featuring a piperazine core functionalized with two distinct carbonyl groups: a robust acetyl amide at the N4 position and a reactive carbaldehyde (formyl group) at the N1 position. This bifunctional nature allows for sequential and orthogonal chemical modifications, positioning it as a key intermediate for constructing complex molecular architectures and combinatorial libraries. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications in drug development.
Core Physicochemical and Structural Properties
4-Acetylpiperazine-1-carbaldehyde is a specialized chemical building block valued for its precise structural attributes.[2] The core properties are summarized below, providing the foundational data required for its application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 223142-88-9 | [2][3] |
| Molecular Formula | C₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| MDL Number | MFCD04334849 | [2] |
The presence of both an amide (acetyl group) and an aldehyde (carbaldehyde group) on the same piperazine scaffold dictates its reactivity profile. The carbaldehyde serves as a versatile electrophilic center for nucleophilic additions and reductive aminations, while the acetyl group provides a stable, non-basic nitrogen atom, influencing the overall basicity and lipophilicity of the molecule.
Synthesis and Chemical Reactivity
The synthesis of 4-Acetylpiperazine-1-carbaldehyde leverages the differential reactivity of the two nitrogen atoms in the piperazine ring. A common synthetic logic involves the mono-acetylation of piperazine, followed by formylation of the remaining secondary amine.
Conceptual Synthetic Workflow
The logical pathway to the target molecule involves a two-step process starting from a readily available precursor, 1-acetylpiperazine. The secondary amine of 1-acetylpiperazine is a nucleophile that can react with a suitable formylating agent.
Experimental Protocol: Formylation of 1-Acetylpiperazine
This protocol describes a representative method for synthesizing the title compound. The causality behind this choice of reactants is driven by efficiency and selectivity; ethyl formate is a mild and effective formylating agent for secondary amines.
Materials:
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Ethyl formate
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Toluene (or another suitable aprotic solvent)
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Dean-Stark apparatus (optional, for removal of ethanol byproduct)
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Standard glassware for reflux and extraction
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-acetylpiperazine (1.0 eq) in toluene.
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Addition of Reagent: Add an excess of ethyl formate (e.g., 3-5 eq) to the solution. The use of excess reagent drives the reaction equilibrium towards the product.
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Reaction Conditions: Heat the mixture to reflux (approx. 80-110°C, depending on the solvent). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours. The ethanol byproduct is continuously removed as it forms.
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Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford 4-Acetylpiperazine-1-carbaldehyde as a pure compound.
This self-validating protocol ensures high conversion by removing the alcohol byproduct, a common strategy in equilibrium-limited reactions like formylation.
Applications in Drug Design and Discovery
The piperazine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] 4-Acetylpiperazine-1-carbaldehyde leverages this privileged scaffold, offering two distinct points for chemical elaboration, making it an invaluable tool for generating novel chemical entities.
Role as a Bifunctional Scaffold
The primary utility of this compound is its role as a bifunctional linker or scaffold. The aldehyde functionality is readily transformed into a variety of other groups, while the acetylated nitrogen remains inert to many reaction conditions.
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Reductive Amination: The carbaldehyde can be reacted with a primary or secondary amine (R₁-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. This is one of the most robust and widely used methods for constructing complex amine-containing molecules.
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Nucleophilic Addition: The aldehyde can react with organometallic reagents (e.g., Grignard or organolithium reagents, R₂) to form secondary alcohols, introducing new carbon-carbon bonds.
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Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a scaffold for further functionalization.
The acetyl group, being a stable amide, modulates the molecule's properties and can be a key pharmacophoric element itself. This dual functionality allows for the systematic exploration of chemical space around a central piperazine core.
This strategic approach is central to lead optimization in drug discovery, where modifications at R₁ and R₂ can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (ADME). The piperazine core itself often enhances water solubility and bioavailability.[6]
Safety, Handling, and Storage
Proper handling of 4-Acetylpiperazine-1-carbaldehyde is essential to ensure laboratory safety and maintain the integrity of the compound.
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Stability: The compound is reported to be stable under normal conditions but may be sensitive to light and is hygroscopic.[7] It should be stored in a tightly sealed container under an inert atmosphere if possible.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
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Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times. This includes safety goggles or a face shield that complies with OSHA's eye and face protection regulations, a lab coat, and chemical-resistant gloves.[7][8]
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]
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Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]
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Conclusion
4-Acetylpiperazine-1-carbaldehyde is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its bifunctional nature, combining a reactive aldehyde with a stable acetylated piperazine core, provides a robust platform for creating diverse and complex molecules. For researchers in pharmaceutical and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
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4-Acetylpiperazine-1-carbaldehyde. Amerigo Scientific. [Link]
-
4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide | C15H21N3O2. PubChem. [Link]
-
1-Acetylpiperidine-4-carbaldehyde 95%. ExportersIndia. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
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